Carbamic acid, 2-pyridinyl-, phenylmethyl ester
Description
Properties
IUPAC Name |
benzyl N-pyridin-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(15-12-8-4-5-9-14-12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHDIQIXOALAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307334 | |
| Record name | Carbamic acid, 2-pyridinyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105892-47-5 | |
| Record name | Carbamic acid, 2-pyridinyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
EDCI/DMAP-Mediated Synthesis
A patent (CN106032356A) describes the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to activate benzyl chloroformate, enabling milder reaction conditions and higher purity:
Procedure :
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Reagents : 2-Aminopyridine (1.0 equiv), benzyl chloroformate (1.2 equiv), EDCI (1.25 equiv), DMAP (0.3–0.5 equiv).
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Solvent : DCM at −5 to −10°C.
Advantages :
Transition Metal-Catalyzed Approaches
Palladium-mediated cross-coupling has been explored for introducing the phenylmethyl group post-carbamate formation. For example, Suzuki-Miyaura coupling of boronic acid derivatives with pre-formed 2-pyridinylcarbamates achieves regioselective functionalization:
Example :
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Substrate : 2-Pyridinylcarbamic acid coupled with benzyl boronic ester.
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Catalyst : Pd(PPh₃)₄ (2 mol%).
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Conditions : K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hours.
Industrial-Scale Production and Purification
Industrial protocols emphasize cost-effectiveness and reproducibility:
Reactor Design :
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Continuous-flow reactors enable rapid mixing and heat dissipation, critical for exothermic acylation.
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Parameters : Residence time 10–15 minutes, 20–25°C, 1.5 atm pressure.
Purification :
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Crystallization : Ethyl acetate/hexane (1:5) at −20°C yields >99% purity.
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Chromatography : Silica gel columns (hexane/ethyl acetate gradient) resolve O-acylated contaminants.
Process Metrics :
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 70–85% | 88–92% |
| Purity | 95–98% | >99% |
| Throughput | 10–50 g/day | 50–100 kg/day |
Side Reactions and Mitigation Strategies
Competing O-Acylation
The pyridine nitrogen can act as a nucleophile, leading to N,O-diacylated byproducts. Strategies to suppress this include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Carbamic acid, 2-pyridinyl-, phenylmethyl ester can undergo oxidation reactions, where the ester group is converted to a carboxylic acid group.
Reduction: The compound can be reduced to form the corresponding amine and alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: 2-pyridinylcarbamic acid and benzoic acid.
Reduction: 2-aminopyridine and benzyl alcohol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Biological Activity
Carbamic acid derivatives are recognized for their potential therapeutic effects. The presence of the pyridinyl group enhances interactions with biological targets, particularly enzymes. Notable applications include:
- Enzyme Inhibition : The compound has shown competitive inhibition against acetylcholinesterase and non-competitive inhibition against butyrylcholinesterase. This inhibition is crucial for developing treatments for neurological disorders.
| Enzyme | Inhibition Type | Mechanism |
|---|---|---|
| Acetylcholinesterase | Competitive inhibition | Binding to active site |
| Butyrylcholinesterase | Non-competitive inhibition | Allosteric modulation |
Case Study : Research has demonstrated that modifications to the carbamate structure can enhance analgesic properties. A study titled "Synthesis and pharmacological evaluation of carbamic acid derivatives as new analgesic agents" indicated that certain derivatives exhibited significant pain relief comparable to morphine in animal models.
Agricultural Chemistry
Carbamic acid, 2-pyridinyl-, phenylmethyl ester can serve as a precursor in the synthesis of agrochemicals. Its ability to inhibit specific enzymes makes it valuable in developing herbicides and pesticides that target metabolic pathways in pests.
Industrial Applications
In industrial settings, this compound is utilized for producing polymers and coatings due to its reactivity. Its ability to undergo various chemical reactions (e.g., oxidation and substitution) allows it to be employed in diverse chemical processes.
Chemical Reactions Analysis
The compound can undergo several types of reactions:
- Oxidation : Converts the ester group into a carboxylic acid.
- Reduction : Forms the corresponding amine and alcohol.
- Substitution : Replaces the ester group with other nucleophiles.
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | 2-pyridinylcarbamic acid |
| Reduction | Lithium aluminum hydride | 2-aminopyridine and benzyl alcohol |
| Substitution | Amines or thiols | Various substituted carbamates |
Mechanism of Action
The mechanism of action of carbamic acid, 2-pyridinyl-, phenylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which then interacts with enzymes or receptors. The 2-pyridinyl group enhances its binding affinity to metal ions, making it effective in catalysis and coordination chemistry.
Comparison with Similar Compounds
Data Tables
Table 1: Activity Comparison of Carbamate Esters
Biological Activity
Carbamic acid, 2-pyridinyl-, phenylmethyl ester is a member of the carbamate family, characterized by its unique structural features that include a pyridinyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition, analgesic properties, and interactions with various biological targets. This article explores its biological activity through detailed research findings and case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a pyridine ring that enhances its ability to interact with biological targets, potentially leading to significant pharmacological effects.
1. Enzyme Inhibition
Carbamate derivatives are known for their ability to inhibit various enzymes, which can affect metabolic pathways. The presence of the pyridinyl group in this compound may enhance its interaction with enzyme active sites, leading to inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Acetylcholinesterase | Competitive inhibition | |
| Butyrylcholinesterase | Non-competitive inhibition |
2. Analgesic Activity
Research has indicated that carbamate derivatives exhibit analgesic properties. A related study on carbamic acid derivatives highlighted their potential as analgesics through mechanisms involving serotonin receptor modulation. For instance, compounds similar to this compound have shown efficacy comparable to morphine in pain relief models.
Case Study:
- Study Title: "Synthesis and pharmacological evaluation of carbamic acid derivatives as new analgesic agents"
- Findings: Among the synthesized compounds, several exhibited significant analgesic effects in animal models, suggesting that modifications in the carbamate structure can lead to enhanced pain relief properties .
The biological activity of this compound may be attributed to several mechanisms:
- Hydrogen Bonding: The pyridinyl nitrogen can form hydrogen bonds with target proteins, stabilizing interactions that lead to biological effects.
- Lipophilicity: The phenylmethyl group increases lipophilicity, enhancing membrane permeability and bioavailability.
- Coordination Chemistry: The pyridine ring may facilitate coordination with metal ions in enzymatic reactions, influencing the activity of metalloenzymes.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other structural analogs.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Carbamic acid, (3,4-dichlorophenyl)-ethyl ester | Contains dichlorophenyl group | Antimicrobial |
| Carbamic acid, dimethyl-, pyrazole derivative | Pyrazole ring | Enzyme inhibition |
| Carbamic acid, methyl-, 3-methylphenyl ester | Simple methyl ester | Potential anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Carbamic acid, 2-pyridinyl-, phenylmethyl ester, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via carbamate formation using 2-pyridinylamine, benzyl chloroformate, and a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C. Yield optimization requires strict control of stoichiometry, reaction time (typically 4–6 hours), and inert atmosphere to prevent hydrolysis . For stereoselective variants, sodium borohydride in alcohol/halogenated solvent mixtures (e.g., methanol/dichloromethane) at sub-zero temperatures (-15°C to 0°C) achieves >78% yield and >99% chiral purity .
Q. What analytical techniques are critical for characterizing this compound, and how do they compare to structurally similar carbamates?
- Methodology : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms the carbamate linkage (δ 150–155 ppm for carbonyl in ¹³C NMR) and benzyl/2-pyridinyl substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₁₄H₁₃N₂O₂: calculated 265.0978). Compare with NIST data for phenyl carbamates (e.g., methyl phenylcarbamate: δ 151.16 g/mol ), noting shifts due to the 2-pyridinyl group’s electron-withdrawing effects .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, and what chiral analytical methods validate enantiomeric purity?
- Methodology : Chiral resolution via diastereomeric salt formation (e.g., using (1R,2R)- or (1S,2S)-2-hydroxycyclohexyl derivatives) or asymmetric catalysis (e.g., Sharpless epoxidation) ensures enantiomeric control . Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection (λ = 254 nm) quantifies enantiomeric excess (>99% purity achievable) .
Q. What strategies address contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodology : Design dose-response assays (0.1–100 µM) across multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific effects (e.g., acetylcholinesterase inhibition ) from nonspecific cytotoxicity. Use LC-MS/MS to verify intracellular compound stability and rule out metabolite interference .
Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the carbamate’s electrophilicity and nucleophilic attack sites. Molecular docking (AutoDock Vina) simulates binding to targets like nicotinic acetylcholine receptors, prioritizing residues with hydrogen-bonding interactions (e.g., pyridinyl N-oxide with Tyr190) .
Q. What chromatographic methods ensure purity in scaled-up syntheses, and how are degradation products identified?
- Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%). Accelerated stability studies (40°C/75% RH for 14 days) coupled with LC-QTOF-MS identify degradation products (e.g., hydrolyzed 2-pyridinylamine or benzyl alcohol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
